Fmoc-Orn(Pyrazic)-OH

LHRH Antagonists Peptide SAR Antiovulatory Activity

For LHRH antagonist programs, the high cost of cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine limits scalable synthesis. Fmoc-Orn(Pyrazic)-OH provides a cost-effective alternative that maintains antiovulatory activity while significantly reducing histamine release. • Compatible with standard Fmoc-SPPS automated workflows using mild base deprotection • Enables economical, scalable synthesis of Argtide and Lystide analogs • ≥98% HPLC purity minimizes deletion-sequence contamination for reliable in vivo/in vitro assay data

Molecular Formula C25H24N4O5
Molecular Weight 460.49
CAS No. 201046-61-9
Cat. No. B613376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Orn(Pyrazic)-OH
CAS201046-61-9
SynonymsFmoc-Orn(Pyrazic)-OH; 201046-61-9; Fmoc-Orn(pyrazinylcarbonyl)-OH; ZINC2567628; 6977AH; KB-301262; FT-0643874; N~2~-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N~5~-(2-pyrazinylcarbonyl)-L-ornithine
Molecular FormulaC25H24N4O5
Molecular Weight460.49
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O
InChIInChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1
InChIKeyIXGWLRHVNNSPOY-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Orn(Pyrazic)-OH: Technical Profile and Specifications


Fmoc-Orn(Pyrazic)-OH (CAS 201046-61-9), also designated as Nα-Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine, is a specialized amino acid derivative tailored for solid-phase peptide synthesis (SPPS) . The compound comprises an L-ornithine backbone, an Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a pyrazinylcarbonyl moiety at the Nδ-position, with a molecular formula of C25H24N4O5 and a molecular weight of 460.48 g/mol . It is commercially supplied with minimum purities typically specified at 95% or ≥99% (HPLC) and is recommended for storage at 2-8°C .

Fmoc/tBu SPPS workflow-compatible
Nδ-pyrazinylcarbonyl for peptide conformation studies
High-purity building block for reproducible synthesis

Why Generic Substitution Fails


Substitution of Fmoc-Orn(Pyrazic)-OH with a generic ornithine derivative is not chemically trivial. The Nδ-pyrazinylcarbonyl modification is not an inert placeholder; it introduces a heteroaromatic ring with specific electronic and steric properties that can critically modulate peptide conformation, receptor binding affinity, and downstream biological effects such as histamine release [1]. Furthermore, the Fmoc protection strategy is specifically tuned for the pyrazinylcarbonyl moiety to ensure efficient coupling and deprotection in SPPS without side reactions. Swapping this building block for a simpler analog (e.g., Fmoc-Orn(Boc)-OH) would result in a fundamentally different peptide with unverified, and likely diminished, activity profiles, rendering any structure-activity relationship (SAR) data from the original sequence invalid .

Nδ-modification is not inert; the heteroaromatic ring may alter peptide conformation and receptor interaction.
Fmoc deprotection is tuned for pyrazinylcarbonyl; simpler analogs may introduce side reactions.
Boc-protected analogs require acidic deprotection, incompatible with standard Fmoc SPPS workflows.

Quantitative Differentiation Evidence


Functional Equivalence with Reduced Histamine Release

In a direct substitution study, Fmoc-Orn(Pyrazic)-OH was used to replace the expensive non-natural amino acid cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in the sequences of two LHRH antagonists, Argtide and Lystide [1]. The resulting modified peptides exhibited comparable antiovulatory activity while demonstrating a significant reduction in histamine release, a key safety parameter [1].

Antiovulatory & Histamine Endpoints
Head-to-head
Comparable antiovulatory activity; significantly reduced histamine release vs. cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine
Reported endpoint response context; histamine release reduction endpoint
In vivo LHRH antagonist assay context
LHRH Antagonists Peptide SAR Antiovulatory Activity

Enhanced SPPS Compatibility and Reaction Efficiency

The presence of the Fmoc group on Fmoc-Orn(Pyrazic)-OH is designed for optimal performance in Fmoc/tBu SPPS protocols . Unlike Boc-protected or unprotected ornithine derivatives, the Fmoc group can be selectively and quantitatively removed under mild basic conditions (e.g., 20% piperidine in DMF), allowing for precise stepwise peptide elongation . This contrasts with analogs like Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, which require harsher acidic conditions (e.g., TFA) for deprotection and are thus incompatible with standard Fmoc SPPS workflows .

Deprotection & Workflow Fit
Class-level
Mild basic deprotection (piperidine/DMF); compatible with Fmoc/tBu SPPS
SPPS workflow compatibility context; may reduce side-reaction risk
Boc analogs require acidic deprotection, incompatible
SPPS Peptide Coupling Reaction Kinetics

Solubility Profile and Solution Stability

Vendor technical data for Fmoc-Orn(Pyrazic)-OH provides specific solubility and stability information critical for experimental planning [1]. The compound is reported to be soluble in DMSO, with recommended stock solution storage at -20°C (stable for 1 month) or -80°C (stable for 6 months) to prevent degradation from repeated freeze-thaw cycles [1]. In contrast, the unprotected core, Nδ-Pyrazinylcarbonyl-L-ornithine (CAS 201047-84-9), while soluble in aqueous buffers, lacks a detailed, vendor-verified stability profile for long-term storage in solution .

Stock Solution Stability
Cross-study comparable
Soluble in DMSO; stable 1 month at -20°C, 6 months at -80°C
Supports stock preparation and experimental planning
Unprotected analog lacks documented stability profile
Solubility Formulation Stock Solution Preparation

Validated Application Scenarios


Cost-Effective Synthesis of LHRH Antagonist Analogs

For research groups focused on developing LHRH antagonist-based therapeutics for hormone-dependent cancers or reproductive health, Fmoc-Orn(Pyrazic)-OH is the preferred building block for replacing the expensive cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine [1]. This substitution maintains the desired antiovulatory activity of the parent peptides (Argtide and Lystide) while significantly improving the safety profile by reducing histamine release [1]. Procuring this derivative enables a more economical and scalable synthesis of next-generation LHRH antagonists.

Standard Fmoc-SPPS for Peptide SAR Studies

Medicinal chemistry laboratories conducting structure-activity relationship (SAR) studies on peptides containing modified ornithine should prioritize Fmoc-Orn(Pyrazic)-OH. Its Fmoc protecting group ensures full compatibility with standard automated SPPS workflows using mild base deprotection, which is not possible with Boc-protected analogs . This allows for the rapid, high-throughput synthesis of peptide libraries to probe the biological impact of the Nδ-pyrazinylcarbonyl moiety.

High-Purity Peptide Synthesis for Biological Assays

Researchers requiring high-purity (>99%) building blocks for sensitive in vivo or in vitro assays (e.g., receptor binding, cell-based activity, or histamine release assays) should source Fmoc-Orn(Pyrazic)-OH from suppliers specifying ≥99% purity by HPLC . Using a high-purity starting material minimizes the risk of contamination by deletion sequences or side products, which is critical for generating reliable and reproducible biological data.

Application
Selection Property
Validation Focus
LHRH antagonist analog synthesis for receptor studies
Nδ-pyrazinylcarbonyl motif for bioactivity retention
Antiovulatory and histamine-release endpoint review
Peptide SAR studies using automated Fmoc-SPPS
Fmoc chemistry compatibility
SPPS coupling efficiency and purity
High-purity peptide synthesis for biological assays
HPLC purity specification
Contamination control for assay reproducibility

Technical Documentation Hub

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36 linked technical documents
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